An In-depth Technical Guide to 2-Cyclohexylidenecyclohexanone: Synthesis, Properties, and Experimental Protocols
An In-depth Technical Guide to 2-Cyclohexylidenecyclohexanone: Synthesis, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyclohexylidenecyclohexanone (CAS No. 1011-12-7) is an α,β-unsaturated ketone that serves as a significant intermediate in organic synthesis. It is primarily formed through the self-condensation of cyclohexanone (B45756). This document provides a comprehensive technical overview of its synthesis, reaction mechanisms, chemical and physical properties, and detailed experimental protocols. All quantitative data is summarized for clarity, and key processes are visualized to facilitate understanding.
Introduction
2-Cyclohexylidenecyclohexanone is an organic compound with the molecular formula C₁₂H₁₈O.[1] Its structure features a cyclohexanone ring with a cyclohexylidene group attached at the alpha position, creating a conjugated enone system.[1] This structural feature is responsible for its characteristic reactivity, particularly towards nucleophiles.[1] The compound typically appears as a colorless to pale yellow liquid with a distinct odor.[1] It is widely recognized as a key intermediate in the synthesis of various chemicals, including fungicides and o-phenylphenol (OPP), a precursor for flame retardants.[2]
Synthesis of 2-Cyclohexylidenecyclohexanone
The primary route for synthesizing 2-cyclohexylidenecyclohexanone is the self-aldol condensation of cyclohexanone. This reaction can be catalyzed by either acids or bases and involves the formation of a carbon-carbon bond between two cyclohexanone molecules, followed by dehydration.[3]
The reaction typically yields an isomeric mixture of 2-cyclohexylidenecyclohexanone (the exocyclic, more conjugated ketone) and 2-(1-cyclohexenyl)cyclohexanone (B73363) (the endocyclic ketone).[4] The ratio of these products can be influenced by the catalyst and reaction conditions.
Reaction Mechanism
The self-condensation proceeds via a classic aldol (B89426) condensation mechanism.
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Base-Catalyzed Mechanism: A base abstracts an acidic α-proton from one cyclohexanone molecule to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second cyclohexanone molecule. The resulting aldol addition product, an unstable β-hydroxy ketone (1'-hydroxy-[1,1'-bicyclohexyl]-2-one), rapidly undergoes dehydration to form the final α,β-unsaturated ketone products.[3]
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Acid-Catalyzed Mechanism: An acid protonates the carbonyl oxygen of a cyclohexanone molecule, activating it towards nucleophilic attack. A second cyclohexanone molecule, acting as an enol, attacks the activated carbonyl. Subsequent dehydration leads to the formation of the condensed products.[5]
Catalytic Systems
Both homogeneous and heterogeneous catalysts are employed for this synthesis.
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Homogeneous Catalysts: Sodium hydroxide (B78521) (NaOH) is a common base catalyst, while sulfuric acid is a widely used acid catalyst.[3][6] These offer high activity but can pose challenges in separation, equipment corrosion, and waste disposal.[6]
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Heterogeneous Catalysts: To create a more environmentally friendly process, solid catalysts that can be easily filtered and reused are preferred.[6] Examples include sulfonic acid resins (e.g., Amberlyst-15), perfluorosulfonic acid resins (HRF5015), and acid-treated clays.[2][5] These catalysts often provide high selectivity for the desired dimer products while minimizing the formation of trimers and polymers.[2]
Synthesis Workflow Diagram
The following diagram illustrates the base-catalyzed self-aldol condensation of cyclohexanone.
Quantitative Data
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 2-cyclohexylidenecyclohexanone.
| Property | Value | Reference(s) |
| CAS Number | 1011-12-7 | [7] |
| Molecular Formula | C₁₂H₁₈O | [1] |
| Molecular Weight | 178.27 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 293-294 °C @ 760 mmHg (est.) | [8] |
| Density | 1.034 g/cm³ | [9] |
| Flash Point | 122.4 °C (est.) | [9] |
| Solubility | Soluble in alcohol, organic solvents; limited in water | [1] |
| IUPAC Name | 2-cyclohexylidenecyclohexan-1-one | [7] |
Spectroscopic Data
Definitive, assigned experimental spectra for 2-cyclohexylidenecyclohexanone are not widely published. The data below is compiled from mass spectrometry databases and predictions based on its structure and analysis of its common isomer, 2-(1-cyclohexenyl)cyclohexanone.
| Spectroscopy | Characteristic Peaks / Features | Reference(s) |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 178. Key Fragments: m/z = 149, 135, 121, 107, 91, 81, 79, 67, 55. | [6] |
| IR Spectroscopy | C=O Stretch: ~1685-1695 cm⁻¹ (strong, sharp; shifted to lower wavenumber from a typical saturated ketone (~1715 cm⁻¹) due to α,β-unsaturation). C=C Stretch: ~1640-1650 cm⁻¹ (medium). C-H Stretch (sp³): ~2850-2960 cm⁻¹ (strong). | [10] |
| ¹³C NMR (Predicted) | C=O: ~200-210 ppm. C=C (quaternary): ~150-160 ppm. C=C (carbonyl side): ~130-140 ppm. Aliphatic CH₂: ~20-40 ppm. | [5] |
| ¹H NMR (Predicted) | Aliphatic Protons (CH₂): Broad multiplets between ~1.5-2.8 ppm. Protons alpha to the carbonyl and on the exocyclic double bond would be the most deshielded within this range. The absence of a vinylic proton signal (~5.4 ppm) distinguishes it from its endocyclic isomer. | [5] |
Comparative Synthesis Data
This table summarizes results from different catalytic systems for the self-condensation of cyclohexanone.
| Catalyst | Temperature (°C) | Dimer Selectivity (%) | Notes | Reference(s) |
| HRF5015 Resin | 90 | ~100 | High selectivity to dimers with minimal trimer formation. | [2] |
| NaOH (Homogeneous) | 140 | 94.5 | High conversion can be achieved, but side products are more likely. | [6] |
| Lewatite SPC118 W | 142 | 70 | Example of a solid acid resin catalyst. | [6] |
| Sulfonic Acid/Silica | 100 | >95 | Heterogeneous acid catalyst evaluated for biofuel precursor synthesis. | [5] |
Experimental Protocols
The following are representative protocols for the synthesis of 2-cyclohexylidenecyclohexanone.
Protocol 1: Base-Catalyzed Self-Condensation (NaOH)
This protocol is adapted from studies on alkali-catalyzed condensation of cyclohexanone.[4]
-
Materials:
-
Cyclohexanone (reagent grade)
-
Sodium hydroxide (NaOH)
-
Toluene (B28343) or other suitable organic solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
-
Brine (saturated NaCl solution)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add cyclohexanone (e.g., 100 g, 1.02 mol).
-
Catalyst Addition: Add a catalytic amount of aqueous sodium hydroxide solution (e.g., 2-5% by weight of cyclohexanone).
-
Reaction: Heat the mixture to reflux (approx. 130-150 °C) with vigorous stirring.[4] The reaction progress can be monitored by Gas Chromatography (GC) to observe the consumption of cyclohexanone and the formation of the dimer products. Reaction times can range from 2 to 6 hours depending on temperature and catalyst concentration.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an equal volume of toluene.
-
Washing: Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL) to neutralize and remove the NaOH catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and any unreacted cyclohexanone.
-
Purification: The resulting crude oil, a mixture of product isomers, can be purified by vacuum distillation to isolate the dimer fraction.
-
Protocol 2: Heterogeneous Acid-Catalyzed Self-Condensation
This protocol is a generalized procedure based on the use of sulfonic acid-modified solid catalysts.[5]
-
Materials:
-
Cyclohexanone (reagent grade)
-
Sulfonic acid-functionalized catalyst (e.g., Amberlyst-15, or a custom silica-based catalyst)
-
Sulfolane (as an internal standard for GC analysis, optional)
-
Suitable organic solvent for filtration (e.g., diethyl ether)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
-
Procedure:
-
Catalyst Activation: Ensure the solid acid catalyst is activated according to the manufacturer's or literature procedure (typically involves drying under vacuum at an elevated temperature).
-
Reaction Setup: In a round-bottom flask, combine cyclohexanone (e.g., 30.0 g), the solid acid catalyst (e.g., 0.3 g, 1 wt%), and an internal standard if used (e.g., 0.6 g sulfolane).[5]
-
Reaction: Heat the solventless mixture to the desired temperature (e.g., 80-120 °C) with vigorous magnetic stirring.[5] Monitor the reaction progress by taking aliquots over time and analyzing them by GC.
-
Catalyst Removal: After the desired conversion is reached (e.g., 2-24 hours), cool the mixture to room temperature. Dilute with a small amount of diethyl ether to reduce viscosity and filter to remove the solid catalyst.
-
Concentration: Rinse the catalyst with a small amount of fresh solvent. Combine the filtrates and remove the solvent and unreacted cyclohexanone using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation.
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Conclusion
2-Cyclohexylidenecyclohexanone is a versatile chemical intermediate synthesized primarily via the self-aldol condensation of cyclohexanone. The choice of catalyst—ranging from traditional homogeneous acids and bases to modern, reusable heterogeneous systems—allows for significant control over reaction selectivity and environmental impact. The data and protocols provided in this guide offer a technical foundation for its synthesis and characterization, serving as a valuable resource for professionals in chemical research and development.
References
- 1. CAS 1011-12-7: 2-Cyclohexylidenecyclohexanone | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-(1-CYCLOHEXENYL)CYCLOHEXANONE(1502-22-3) 13C NMR spectrum [chemicalbook.com]
- 6. Cyclohexanone, 2-cyclohexylidene- [webbook.nist.gov]
- 7. Bicyclohexyliden-2-one | C12H18O | CID 13892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. US3050561A - Process for preparation of 2-cyclohexenone - Google Patents [patents.google.com]
- 10. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
